![molecular formula C13H9NO4 B578880 4-羟基-6-甲基-2H-吡喃并[3,2-c]喹啉-2,5(6H)-二酮 CAS No. 18706-63-3](/img/structure/B578880.png)

4-羟基-6-甲基-2H-吡喃并[3,2-c]喹啉-2,5(6H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

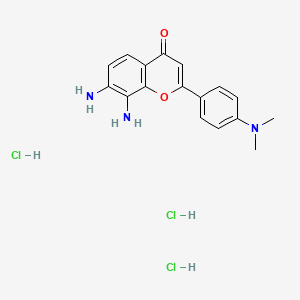

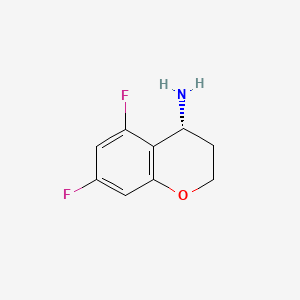

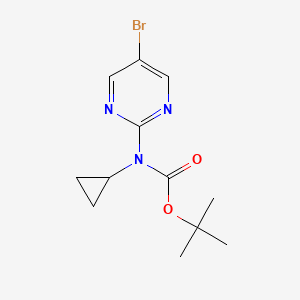

“4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione” is a chemical compound with the linear formula C13H9NO4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

A series of pyrano[3,2-c]quinoline based structural analogues was synthesized using one-pot multicomponent condensation . Another synthesis method involves the reaction of N-Methylaniline and Diethyl malonate .Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula of C13H9NO4 . More detailed structural information would require specific spectroscopic analysis .Chemical Reactions Analysis

The compound has been involved in nucleophilic reactions . More detailed information about its reactivity would require a thorough review of the scientific literature.Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.21500 and a density of 1.54g/cm3 . Its boiling point is 467.3ºC at 760mmHg . More specific physical and chemical properties may require experimental determination or computational prediction.科学研究应用

Synthesis of Functionalized 4H-Pyrano[3,2-c]pyridines

This compound is used in the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines . The reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles in an ethanolic solution containing a catalytic amount of piperidine and α-cyanoacrylic esters in pyridine affords the corresponding 4H-pyrano[3,2-c]pyridines .

Synthesis of Pyrano[3,2-c]quinolones and Furo[3,2-c]quinolones

The compound is used in the synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction . These compounds have a wide range of important biological activities such as anticancer, antibacterial, antimalarial, antiinflammatory, and antifungal properties .

Anti-proliferative Agents

Pyrano[3,2-c]quinolone, a structural motif occurring in a number of natural products, is present in a number of anti-proliferative agents (against breast and liver cancer cells) .

Synthesis of Hybrid Polyheterocyclic Compounds

The high synthetic potential of substituted 2H-pyran-2-ones arising from their polyfunctionality and the broad spectrum of their biological activity have aroused much interest in using these systems as substrates for the synthesis of hybrid polyheterocyclic compounds .

Glutathione Assay

The compound demonstrates a selective response toward glutathione in the presence of cysteine and methionine. It allows us to develop simple, rapid, and sensible methods of spectrophotometric and fluorimetric glutathione assay .

作用机制

Target of Action

It is known that pyrano[3,2-c]quinolone, a structural motif in this compound, has a wide range of biological activities such as anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties .

Mode of Action

It is known that the pyrano[3,2-c]quinolone structure can inhibit calcium signaling, tnf-α, platelet aggregation, and nitric oxide production .

Biochemical Pathways

The inhibition of calcium signaling, tnf-α, platelet aggregation, and nitric oxide production suggests that it may impact pathways related to these processes .

Result of Action

The compound’s structural motif, pyrano[3,2-c]quinolone, is known to exhibit cytotoxicity against cancer cells .

属性

IUPAC Name |

4-hydroxy-6-methylpyrano[3,2-c]quinoline-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c1-14-8-5-3-2-4-7(8)12-11(13(14)17)9(15)6-10(16)18-12/h2-6,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMOERHCVYAGDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C(C1=O)C(=CC(=O)O3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20715705 |

Source

|

| Record name | 4-Hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | |

CAS RN |

18706-63-3 |

Source

|

| Record name | 4-Hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B578807.png)

![Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B578809.png)

![tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578814.png)